2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a bromophenyl group attached to a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-bromophenylboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic acid group.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for 2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.
5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the bromophenyl group.
Uniqueness
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the bromophenyl group and the dioxaborinane ring, which makes it particularly useful in Suzuki-Miyaura coupling reactions. This dual functionality allows for greater versatility in organic synthesis compared to its individual components.
Properties
Molecular Formula |
C11H14BBrO2 |
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Molecular Weight |
268.94 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H14BBrO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI Key |
ZSUJRJZJYFVWCG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2Br |
Origin of Product |
United States |
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